1-Bromo-4-(ethylthio)benzene chemical properties
1-Bromo-4-(ethylthio)benzene chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromo-4-(ethylthio)benzene
Abstract
1-Bromo-4-(ethylthio)benzene (CAS No. 30506-30-0) is a bifunctional aromatic compound of significant interest to the chemical research, pharmaceutical, and materials science communities. Possessing both a reactive aryl bromide handle for cross-coupling reactions and a versatile thioether moiety susceptible to controlled oxidation, this molecule serves as a strategic building block for the synthesis of complex organic structures. This guide provides a comprehensive overview of its physicochemical properties, robust synthesis protocols, key reactivity patterns with mechanistic insights, and its applications in modern drug discovery and development.
Physicochemical and Spectroscopic Profile
1-Bromo-4-(ethylthio)benzene is a sulfur-containing organobromine compound.[1][2] Its structural and physical properties are fundamental to its handling, storage, and reactivity.
Table 1: Physicochemical Properties of 1-Bromo-4-(ethylthio)benzene
| Property | Value | Source(s) |
| CAS Number | 30506-30-0 | [1][2][3][4] |
| Molecular Formula | C₈H₉BrS | [1][2][4] |
| Molecular Weight | 217.13 g/mol | [2][3] |
| IUPAC Name | 1-bromo-4-(ethylsulfanyl)benzene | [1][4] |
| SMILES | CCSC1=CC=C(Br)C=C1 | [1][2][4] |
| Appearance | Colorless to pale yellow liquid/solid | Inferred from analogs |
| Purity | ≥97-98% (typical commercial grade) | [2] |
| Solubility | Miscible with most organic solvents (e.g., ethanol, ether, acetone); low solubility in water. | [5] |
| Storage | Store sealed in a dry, cool (2-8°C), well-ventilated place under nitrogen. | [2][3] |
Spectroscopic Characterization
The identity and purity of 1-Bromo-4-(ethylthio)benzene are unequivocally confirmed by a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the ethyl group—a triplet around 1.3 ppm (CH₃) and a quartet around 2.9 ppm (CH₂)—and signals for the 1,4-disubstituted aromatic ring. The aromatic protons will appear as two distinct doublets (an AA'BB' system) between 7.2 and 7.5 ppm, consistent with para-substitution.
-
¹³C NMR Spectroscopy: The carbon spectrum will show signals for the two ethyl carbons and four distinct signals for the aromatic carbons, including the carbon atom bonded to bromine (C-Br) and the carbon atom bonded to sulfur (C-S).
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching vibrations for both alkyl and aromatic protons, C=C stretching for the aromatic ring (approx. 1580-1480 cm⁻¹), and a strong C-Br stretching absorption in the fingerprint region (approx. 600-500 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the signature of a molecule containing one bromine atom.
Synthesis Methodology: S-Alkylation of 4-Bromothiophenol
The most direct and industrially scalable synthesis of 1-Bromo-4-(ethylthio)benzene involves the nucleophilic substitution of an ethylating agent with 4-bromothiophenolate, generated in situ from 4-bromothiophenol.[6]
Caption: General workflow for the synthesis of 1-Bromo-4-(ethylthio)benzene.
Detailed Experimental Protocol
Materials:
-
4-Bromothiophenol (1.0 equiv)
-
Ethyl iodide (1.1 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous acetone
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-bromothiophenol and anhydrous acetone.
-
Add anhydrous potassium carbonate to the solution.
-
Add ethyl iodide dropwise to the stirring suspension at room temperature.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiophenol is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts (K₂CO₃ and the KI byproduct).
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via vacuum distillation or silica gel column chromatography to afford 1-Bromo-4-(ethylthio)benzene as a pure compound.
Scientist's Rationale
-
Choice of Base: Potassium carbonate is a mild, inexpensive, and easily removable base sufficient to deprotonate the acidic thiol (pKa ≈ 6.5), forming the highly nucleophilic thiophenolate anion.
-
Choice of Solvent: Acetone is an excellent polar aprotic solvent for Sₙ2 reactions. It readily dissolves the organic reactants while the inorganic base and salt byproduct have limited solubility, which can help drive the reaction.
-
Stoichiometry: A slight excess of the ethylating agent ensures complete consumption of the valuable thiophenol. A larger excess of the base ensures the equilibrium is shifted towards the reactive thiophenolate.
-
Self-Validation: The protocol's endpoint is validated by TLC, ensuring the reaction has gone to completion. The purification step, confirmed by spectroscopic analysis (e.g., NMR), validates the identity and purity of the final product.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 1-Bromo-4-(ethylthio)benzene stems from the orthogonal reactivity of its two functional groups.
Reactions at the Aryl Bromide: Palladium-Catalyzed Cross-Coupling
The C(sp²)-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, most notably via the Suzuki-Miyaura cross-coupling reaction.[7] This reaction is a pillar of modern organic synthesis, enabling the construction of biaryl systems prevalent in pharmaceuticals and organic materials.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling with Phenylboronic Acid
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-Bromo-4-(ethylthio)benzene (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).[9]
-
Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Heat the mixture (e.g., 80-100 °C) with vigorous stirring for 2-12 hours, monitoring by TLC or GC-MS.
-
After cooling, perform an aqueous workup, extracting the product with a solvent like ethyl acetate.
-
Purify by column chromatography to yield 4-(ethylthio)-1,1'-biphenyl.
Rationale: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[9][10] The inert atmosphere is critical as the active Pd(0) catalyst can be oxidized and deactivated by oxygen.[9]
Reactions at the Thioether: Selective Oxidation
The sulfur atom in the thioether is nucleophilic and can be readily oxidized to form the corresponding sulfoxide and, subsequently, the sulfone.[11] This transformation is highly valuable as sulfoxides and sulfones are common pharmacophores that can modulate a molecule's polarity, solubility, and hydrogen bonding capacity.[12][13]
Caption: Stepwise oxidation of the thioether moiety.
Protocol: Selective Oxidation to Sulfoxide
-
Dissolve 1-Bromo-4-(ethylthio)benzene in a suitable solvent like dichloromethane (DCM) or acetic acid in a flask cooled in an ice bath (0 °C).[14]
-
Slowly add a solution of the oxidizing agent. For selective oxidation to the sulfoxide, carefully controlled stoichiometry is key.
-
Option A (Mild): Add 30% hydrogen peroxide (1.0-1.1 equiv) dropwise.[14]
-
Option B (Common): Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equiv) in DCM dropwise.
-
-
Stir the reaction at 0 °C to room temperature and monitor closely by TLC. The sulfoxide product is more polar than the starting sulfide.
-
Upon completion, quench the reaction (e.g., with aqueous sodium sulfite for m-CPBA or sodium thiosulfate for H₂O₂) and proceed with an aqueous workup and extraction.
-
Purify by column chromatography.
Rationale:
-
Controlling Oxidation State: The key to isolating the sulfoxide without over-oxidation to the sulfone is precise control of the oxidant stoichiometry (using ~1 equivalent).[11] Running the reaction at lower temperatures also helps improve selectivity.
-
Choice of Oxidant: Hydrogen peroxide is a "green" oxidant, with water as its only byproduct.[14] m-CPBA is a highly reliable and generally selective oxidant for this transformation.[15] To synthesize the sulfone, an excess of the oxidant (≥2 equivalents) and often higher temperatures are used.[15]
Applications in Research and Drug Development
1-Bromo-4-(ethylthio)benzene is not an end product but a valuable intermediate. Its bifunctional nature allows for a modular and convergent approach to synthesizing complex target molecules.
-
Pharmaceutical Synthesis: Thioethers, sulfoxides, and sulfones are integral components of numerous FDA-approved drugs.[12][13] This building block allows for the introduction of these sulfur-containing motifs into a larger molecular scaffold, which can then be elaborated using the aryl bromide handle via cross-coupling chemistry.[16][17]
-
Materials Science: The ability to construct biaryl and other conjugated systems makes this compound a useful precursor for organic electronic materials, polymers, and specialty chemicals where specific electronic or physical properties are desired.[18]
-
Agrochemicals: Similar to pharmaceuticals, the structural motifs accessible from this starting material are also relevant in the design and synthesis of modern pesticides and herbicides.[19]
Safety and Handling
While one safety data sheet indicates this specific chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is prudent to handle it with the care afforded to all laboratory chemicals.[20] Analogous compounds are known irritants.[21][22]
Table 2: General Safety and Handling Recommendations
| Hazard Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat. | [22][23] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. Do not breathe vapors. Wash hands thoroughly after handling. | [21][24] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [23] |
| First Aid (In case of exposure) | Skin: Wash off with soap and plenty of water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move person into fresh air. Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist. | [22][24] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [22] |
Conclusion
1-Bromo-4-(ethylthio)benzene is a strategically important synthetic intermediate whose value lies in its dual reactivity. The aryl bromide provides a reliable anchor for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon skeletons. Simultaneously, the ethylthio group offers a tunable functional handle that can be maintained as a thioether or selectively oxidized to a sulfoxide or sulfone, allowing for fine-tuning of the electronic and physicochemical properties of the target molecule. This versatility ensures its continued relevance as a valuable building block for professionals in drug development, materials science, and advanced organic synthesis.
References
- Google. (2026).
-
Thermo Fisher Scientific. (n.d.). 1-Bromo-4-(ethylthio)benzene, 97% 100 g. Retrieved January 11, 2026, from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved January 11, 2026, from [Link]
-
Li, Y., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Representative thioether-containing drugs and bioactive compounds. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Bromothiophenol. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 1-Bromo-4-(1-bromoethyl)benzene. Retrieved January 11, 2026, from [Link]
-
Globe Thesis. (2023). Synthesis Of Aryl Sulfides From Thiophenol Response Research. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Other drugs containing thioethers. Retrieved January 11, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-ethyl- (CAS 1585-07-5). Retrieved January 11, 2026, from [Link]
-
ScienceDirect. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Retrieved January 11, 2026, from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-(methylthio)-. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 1-Bromo-4-ethylbenzene. Retrieved January 11, 2026, from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-ethyl-. Retrieved January 11, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved January 11, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved January 11, 2026, from [Link]
-
PMC - NIH. (n.d.). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Retrieved January 11, 2026, from [Link]
-
MDPI. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved January 11, 2026, from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,.... Retrieved January 11, 2026, from [Link]
-
YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Retrieved January 11, 2026, from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. 30506-30-0|1-Bromo-4-(Ethylthio)benzene|BLD Pharm [bldpharm.com]
- 4. 1-Bromo-4-(ethylthio)benzene, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Page loading... [guidechem.com]
- 6. 4-Bromothiophenol - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 12. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
- 15. Sulfone synthesis by oxidation [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. globethesis.com [globethesis.com]
- 18. chemimpex.com [chemimpex.com]
- 19. nbinno.com [nbinno.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. fishersci.com [fishersci.com]
- 24. cdnisotopes.com [cdnisotopes.com]
